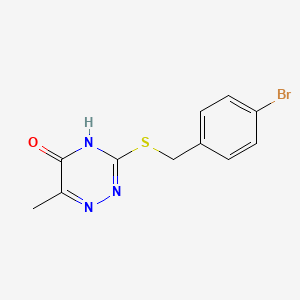
3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, also known as BBTM, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. BBTM is a heterocyclic compound that contains a triazine ring, which is known for its diverse biological activities. In
Applications De Recherche Scientifique
3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has shown potential applications in various fields of scientific research. One of the most significant applications of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is in the field of medicinal chemistry. 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans.
Mécanisme D'action
The mechanism of action of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to induce cell cycle arrest at the G1 phase and to induce apoptosis in cancer cells. 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to exhibit low toxicity in vitro and in vivo. 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to exhibit good pharmacokinetic properties, including high solubility and stability. 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to be metabolized by the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is its potent antitumor activity against various cancer cell lines. 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans. However, one of the limitations of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is its low selectivity for cancer cells, which may result in toxicity to normal cells.
Orientations Futures
There are several future directions for the research and development of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one. One of the future directions is to develop more selective analogs of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one that exhibit higher selectivity for cancer cells. Another future direction is to investigate the potential use of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one in combination with other anticancer agents to enhance its antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves the reaction of 4-bromobenzyl chloride with thiosemicarbazide in the presence of a base to form the intermediate 4-bromobenzyl thiosemicarbazide. The intermediate is then reacted with acetic anhydride and triethylamine to form 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one. The overall synthesis of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is shown in the following reaction scheme:
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMZJASQAIEBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

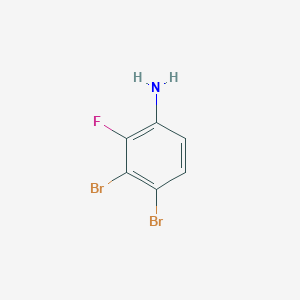
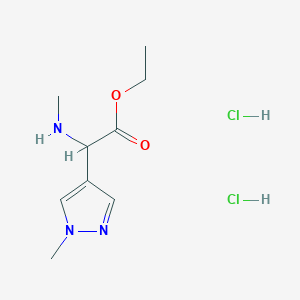
![morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2910144.png)
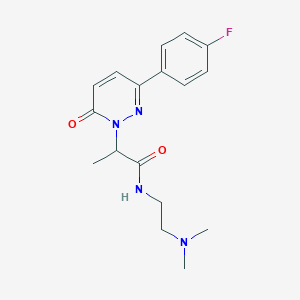
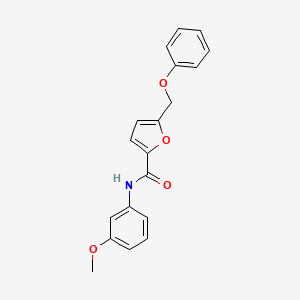
![4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2910149.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910153.png)
![4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2910154.png)
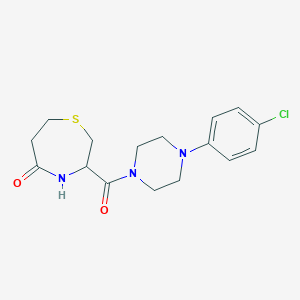

![1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2910160.png)
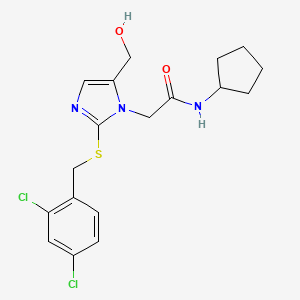
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)